![molecular formula C22H23N3O5S B2854059 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897486-99-6](/img/structure/B2854059.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound has been discussed in various studies . One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another method involves the alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
PARP1 Inhibition
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: has shown promise as a PARP1 inhibitor. Here’s why this matters:
- The most potent inhibitor in this series was (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide .
Antivirulence Therapy
This compound may have applications in antivirulence strategies:
- Biofilm Treatment : For instance, in Staphylococcus aureus biofilm, this compound could inhibit biofilm formation .
- Pseudomonas aeruginosa Infection : In animal models, QSIs prevent toxicity and increase survival rates .
Asymmetric Intramolecular Aryl C–O Bond Formation
The compound’s structure enables intramolecular O-arylation, which could be valuable in synthetic chemistry .
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-27-16-7-8-17(28-2)20-19(16)23-22(31-20)25-11-9-24(10-12-25)21(26)18-13-29-14-5-3-4-6-15(14)30-18/h3-8,18H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJITWTVWHAMLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
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